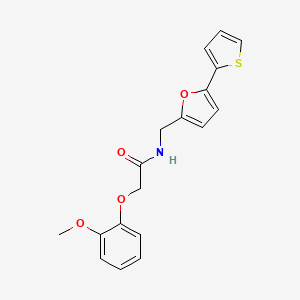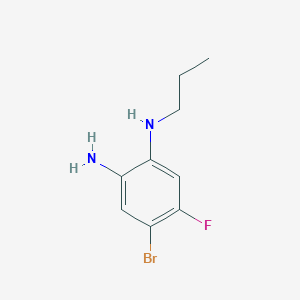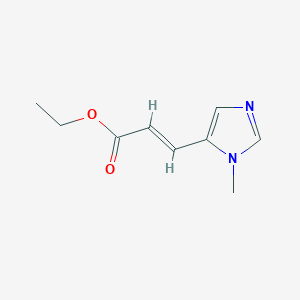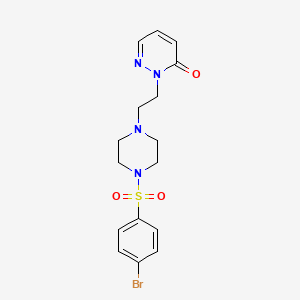![molecular formula C7H9N3O2 B2915827 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1538333-18-4](/img/structure/B2915827.png)
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the compound contains carbon, hydrogen, and nitrogen atoms .
Synthesis Analysis
The synthesis of triazolopyridines and their derivatives has been a subject of interest in medicinal chemistry due to their diverse pharmacological activities . Various synthetic methods have been described in the literature, often involving the use of catalysts .
Molecular Structure Analysis
The molecular structure of “4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid” would be characterized by a triazolo[1,5-a]pyridine core, which is a fused ring system containing a triazole ring and a pyridine ring . The “5-carboxylic acid” part of the name indicates the presence of a carboxylic acid functional group at the 5-position of the pyridine ring .
科学的研究の応用
Synthesis and Chemical Properties
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This process allows for the direct metal-free oxidative N-N bond formation, characterized by high reaction yields and short reaction times (Zheng et al., 2014).
Solution-Phase Synthesis of Triazolopyridine Derivatives : Brodbeck et al. (2003) described a parallel iterative solution-phase synthesis method for producing a library of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This approach showcases the versatility of triazolopyridine chemistry in generating compounds for biological activity optimization (Brodbeck et al., 2003).
Potential Biological Applications
- Antibacterial Activity of Triazolopyridine Derivatives : Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and evaluated their in vitro antibacterial activity. Compounds exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, highlighting the potential of triazolopyridine derivatives in developing new antibacterial agents (Xiao et al., 2014).
Catalytic and Photoluminescence Properties
- Catalytic Activity of Coordination Polymers : Wang et al. (2016) explored the use of a tetracarboxylic acid ligand incorporating a triazole group to construct a family of d(10) coordination polymers. These polymers showed improved catalytic activity for synthesizing tetrahydropyrimidine derivatives, indicating the potential of triazolopyridine-based ligands in catalysis and photoluminescence applications (Wang et al., 2016).
将来の方向性
The future directions for research on “4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIGPGQSJCURTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

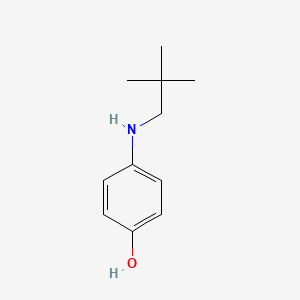
![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)
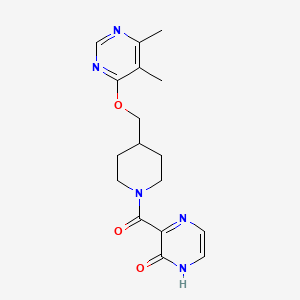
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)
